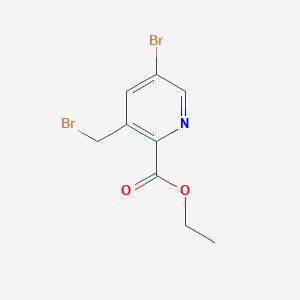
Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine atoms at the 5 and 3 positions of the pyridine ring, along with an ethyl ester group at the 2 position. It is widely used in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate typically involves the bromination of 5-methylpyridine-2,3-dicarboxylate. The process includes the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action are often studied using computational and experimental methods to understand its effects at the molecular level .
Comparison with Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-5-bromo-3-methylpyridine: Contains an amino group at the 2 position and a methyl group at the 3 position.
Uniqueness: Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate is unique due to the presence of both bromine atoms and the ethyl ester group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H9Br2NO2 |
|---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)8-6(4-10)3-7(11)5-12-8/h3,5H,2,4H2,1H3 |
InChI Key |
QZKQWAVFZMQKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















